molecular formula C16H11NO2 B6391735 6-(Naphthalen-1-yl)picolinic acid, 95% CAS No. 1261980-03-3

6-(Naphthalen-1-yl)picolinic acid, 95%

Cat. No. B6391735
CAS RN: 1261980-03-3
M. Wt: 249.26 g/mol
InChI Key: XLYSYDSWMMQRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Naphthalen-1-yl)picolinic acid (6-NPA) is a natural derivative of naphthalene and picolinic acid. It is a white crystalline solid with a melting point of 142-145 °C and a boiling point of 248-250 °C. 6-NPA has a wide range of applications in various scientific fields due to its unique properties. It is used as a reagent for the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a ligand for metal complexes. 6-NPA has also been used in the development of novel drugs and in the study of biochemical and physiological processes.

Scientific Research Applications

6-(Naphthalen-1-yl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a ligand for metal complexes. It has also been used in the development of novel drugs and in the study of biochemical and physiological processes.

Mechanism of Action

6-(Naphthalen-1-yl)picolinic acid, 95% has been shown to interact with proteins and enzymes, and to alter their activity. It has been shown to act as an inhibitor of enzymes in the cytochrome P450 family, which are responsible for metabolizing drugs and other compounds in the body. It has also been shown to bind to and activate certain G-protein coupled receptors, which are involved in the regulation of many physiological processes.
Biochemical and Physiological Effects
6-(Naphthalen-1-yl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes in the cytochrome P450 family, which can lead to altered drug metabolism. It has also been shown to bind to and activate certain G-protein coupled receptors, which can lead to changes in cellular signaling pathways. In addition, 6-(Naphthalen-1-yl)picolinic acid, 95% has been shown to have an effect on the expression of certain genes, which can lead to changes in gene expression and cellular function.

Advantages and Limitations for Lab Experiments

The use of 6-(Naphthalen-1-yl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is available in a variety of forms, including powder, crystals, and solutions. It is also relatively stable, and it can be stored at room temperature. However, there are also some limitations to the use of 6-(Naphthalen-1-yl)picolinic acid, 95% in laboratory experiments. It is a relatively expensive reagent, and it is not soluble in water. In addition, it is toxic and should be handled with caution.

Future Directions

The use of 6-(Naphthalen-1-yl)picolinic acid, 95% in scientific research is still in its early stages, and there is much potential for further development. Some potential future directions for 6-(Naphthalen-1-yl)picolinic acid, 95% research include the development of new synthesis methods, the exploration of new applications and uses, and the study of its effects on other biochemical and physiological processes. In addition, further research into the mechanism of action of 6-(Naphthalen-1-yl)picolinic acid, 95% could lead to the development of novel drugs and therapeutics.

Synthesis Methods

6-(Naphthalen-1-yl)picolinic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of picolinic acid with naphthalene-1-sulfonic acid in the presence of a strong acid catalyst, such as sulfuric acid. This reaction yields the desired 6-(Naphthalen-1-yl)picolinic acid, 95% product, as well as some by-products. The second step involves the purification of the crude 6-(Naphthalen-1-yl)picolinic acid, 95% product. This can be accomplished by recrystallization or column chromatography.

properties

IUPAC Name

6-naphthalen-1-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYSYDSWMMQRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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